molecular formula C18H15NO4 B2728931 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid CAS No. 1082905-31-4

5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B2728931
CAS No.: 1082905-31-4
M. Wt: 309.321
InChI Key: NSLOMGGNTJDLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid is a synthetic chemical compound designed for research purposes, integrating a xanthone scaffold with a 5-oxopyrrolidine carboxylic acid moiety. The xanthone structure is a privileged scaffold in medicinal chemistry known for diverse biological and pharmacological activities . This specific molecular architecture makes it a compound of interest for exploring new therapeutic agents, particularly as its structural features are investigated in patents related to the treatment of infectious diseases like hepatitis B virus . The 5-oxopyrrolidine (pyroglutamate) core is a significant heterocycle found in numerous natural products and approved pharmaceuticals, contributing to a wide spectrum of bioactivity . This reagent is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16-10-9-13(18(21)22)19(16)17-11-5-1-3-7-14(11)23-15-8-4-2-6-12(15)17/h1-8,13,17H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLOMGGNTJDLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid typically involves the reaction of xanthene derivatives with pyrrolidine-2-carboxylic acid under specific conditions. One common method involves the use of a condensation reaction where the xanthene derivative is reacted with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Properties :
    • The compound has been investigated for its potential as an antiviral agent, particularly against hepatitis B virus (HBV). Xanthone derivatives, including those derived from pyrrolidine structures, have shown promise in inhibiting cccDNA formation, making them candidates for HBV treatment .
  • Anticancer Activity :
    • Research indicates that xanthene derivatives possess significant biological activities, including anticancer properties. The structural framework of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid may contribute to its efficacy as a scaffold for developing new anticancer agents .
  • Neuropharmacology :
    • Compounds similar to 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid have been explored as competitive antagonists for ionotropic glutamate receptors (iGluRs), which are crucial in neuropharmacology. Such antagonists are valuable for studying neurological disorders and could lead to the development of new therapeutic strategies .

Synthetic Methodologies

5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid serves as a versatile intermediate in organic synthesis:

  • Synthesis of Bioactive Compounds :
    • This compound can be utilized in the synthesis of various xanthene derivatives through condensation reactions with aldehydes and naphthols under solvent-free conditions using ionic liquid catalysts. This method offers high yields and shorter reaction times, showcasing its efficiency in synthetic chemistry .
  • Development of New Catalysts :
    • The compound has been involved in studies focusing on the development of novel ionic liquid catalysts that promote environmentally friendly synthesis processes. These catalysts enhance the efficiency of reactions while minimizing waste .

Case Study 1: Antiviral Activity

A study demonstrated that xanthene derivatives showed superior anti-HBV activity compared to traditional antiviral agents. The mechanism involved inhibition of cccDNA formation, which is crucial for HBV replication .

Case Study 2: Anticancer Screening

Research conducted on various xanthene derivatives revealed that structural modifications could significantly enhance their anticancer activity. The incorporation of pyrrolidine moieties was found to improve selectivity and potency against cancer cell lines .

Summary Table of Applications

Application AreaDescriptionReferences
Antiviral ActivityPotential inhibitors of hepatitis B virus; effective against cccDNA formation
Anticancer ActivityPromising candidates for developing new anticancer drugs; structural modifications enhance efficacy
NeuropharmacologyCompounds act as antagonists for ionotropic glutamate receptors; useful in neurological research
Synthetic MethodologiesEfficient synthesis of xanthene derivatives; use of ionic liquid catalysts improves yields

Mechanism of Action

The mechanism of action of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the xanthene moiety enhances its ability to interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Substituent Key Properties/Applications Reference
5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid Propargyl group Discontinued product; simpler substituent
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Methyl group at N1 Industrial use (CAS: 42346-68-9)
Cyclic tetrapeptide derivative (Streptomyces sp.) Cyclopentanecarbonyl-phenyl Antibacterial/antifungal activity
  • Xanthene vs.
  • Methyl vs. Xanthene Substituents : The methyl-substituted analog () lacks aromaticity, reducing steric hindrance and photophysical utility but improving synthetic accessibility.

Analytical and Physicochemical Properties

  • A related methyl ester analog () with trifluoromethyl groups shows a molecular ion peak at m/z 531 and an HPLC retention time of 0.88 minutes, indicating moderate polarity . The target compound’s carboxylic acid group and xanthene ring would likely increase polarity and retention time compared to ester derivatives.

Biological Activity

5-Oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid, with the molecular formula C18_{18}H15_{15}NO4_4 and a molecular weight of 309.32 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Chemical Name : 5-Oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid
  • CAS Number : 1082905-31-4
  • Molecular Formula : C18_{18}H15_{15}NO4_4
  • Molecular Weight : 309.32 g/mol

Anticancer Activity

Research has indicated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. A study evaluated various derivatives against A549 human lung adenocarcinoma cells using the MTT assay to assess cell viability post-treatment.

Key Findings:

  • Cytotoxicity : Compounds demonstrated structure-dependent cytotoxicity, with some derivatives reducing A549 cell viability significantly compared to controls.
  • Comparison with Cisplatin : The most active compounds exhibited cytotoxic effects comparable to cisplatin, a standard chemotherapeutic agent.
CompoundViability (%)Comparison to Cisplatin
Compound 1566%More potent than control
Compound 20Lowest viability observedComparable to cisplatin

These findings suggest that the incorporation of specific functional groups can enhance the anticancer activity of these compounds, making them promising candidates for further development.

Antimicrobial Activity

The antimicrobial potential of 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine derivatives was also explored, particularly against multidrug-resistant strains of bacteria.

Research Insights:

  • Target Pathogens : The compounds were tested against clinically significant pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae.
  • Activity Assessment : The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution techniques.
PathogenMIC (µg/mL)Activity
MRSA< 16Effective
Klebsiella pneumoniae> 128Ineffective

These results highlight the potential of these compounds as antimicrobial agents, particularly in addressing antibiotic resistance.

The biological activity of 5-oxo-pyrrolidine derivatives is attributed to various mechanisms:

  • Anticancer Mechanism : Induction of apoptosis in cancer cells through disruption of cellular metabolism and signaling pathways.
  • Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis and interference with essential metabolic processes in pathogens.

Case Studies

Several studies have documented the synthesis and biological evaluation of novel derivatives:

  • Study on Anticancer Activity :
    • Conducted on A549 cells.
    • Results indicated that certain structural modifications led to enhanced anticancer efficacy.
  • Study on Antimicrobial Properties :
    • Focused on resistant bacterial strains.
    • Identified specific compounds that showed promising inhibitory effects against MRSA.

Q & A

Q. What synthetic routes are recommended for preparing 5-oxo-1-(9H-xanthen-9-yl)pyrrolidine-2-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling the xanthene moiety to a functionalized pyrrolidine scaffold. A common approach includes:

  • Step 1 : Protection of the pyrrolidine nitrogen using fluorenylmethyloxycarbonyl (Fmoc) groups, as demonstrated in Fmoc-protected pyrrolidine derivatives .
  • Step 2 : Activation of the carboxylic acid group (e.g., via esterification or mixed anhydride formation) for coupling with xanthen-9-ol derivatives.
  • Step 3 : Catalytic hydrogenation or acidic deprotection to remove temporary protecting groups .
    Characterization : Intermediates are analyzed via:
  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry and stereochemistry (e.g., shifts for Fmoc-protected amines at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+^+ for intermediates ~400–500 Da) .

Q. What analytical techniques are critical for assessing the purity and stability of this compound under laboratory conditions?

Methodological Answer:

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify purity (>95% for research-grade material) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (observed stability up to ~220°C for structurally similar pyrrolidine derivatives) .
  • UV-Vis Spectroscopy : Xanthene derivatives often exhibit strong absorbance in the 250–300 nm range; shifts indicate degradation or aggregation .
  • Storage : Keep in desiccated, amber vials at –20°C to prevent hydrolysis of the Fmoc group or xanthene ring oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis of the pyrrolidine ring be achieved, and what catalysts are effective?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)-proline derivatives as templates for asymmetric induction during pyrrolidine formation .
  • Catalytic Asymmetric Hydrogenation : Employ palladium/charcoal (Pd/C) under H2_2 pressure (4 bar) with chiral ligands (e.g., BINAP) to reduce ketone intermediates to enantiomerically pure alcohols (e.g., 65% yield for a similar compound) .
  • Resolution Techniques : Diastereomeric salt formation with tartaric acid derivatives to separate enantiomers .

Q. What is the mechanistic basis for the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: The electron-withdrawing xanthene and 5-oxo groups activate the pyrrolidine-2-carboxylic acid for nucleophilic attack:

  • Kinetic Studies : Rate enhancement observed in DMF due to stabilization of the tetrahedral intermediate via hydrogen bonding .
  • Leaving Group Optimization : Trifluoroacetamide (TFA) groups improve leaving-group ability in coupling reactions (e.g., peptide bond formation) .
  • Computational Modeling : DFT calculations predict transition-state stabilization when the xanthene ring participates in π-π stacking with aromatic catalysts .

Q. How does the xanthene moiety influence photophysical properties, and what applications arise in bioimaging?

Methodological Answer:

  • Fluorescence Quenching : The xanthene core (e.g., fluorescein analogs) exhibits fluorescence at 515–520 nm, but the 5-oxo-pyrrolidine group may quench emission via intramolecular charge transfer .
  • Applications :
    • pH-Sensitive Probes : Protonation of the carboxylic acid alters fluorescence intensity in cellular compartments .
    • Metal Ion Detection : Xanthene derivatives coordinate with Cu2+^{2+}/Fe3+^{3+}, enabling ratiometric sensing .

Q. What strategies mitigate the compound’s toxicity risks in biological assays?

Methodological Answer:

  • In Silico Toxicity Prediction : Use QSAR models to identify structural alerts (e.g., acute oral toxicity predicted for similar compounds with LD50_{50} > 500 mg/kg) .
  • In Vitro Screening : Assess cytotoxicity in HEK293 cells (IC50_{50} > 100 µM required for further studies) .
  • Protective Measures : Use fume hoods, nitrile gloves, and eye protection during handling (classified as H315/H319 for skin/eye irritation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.